1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
The compound 1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic molecule featuring an imidazo[4,5-b]quinoxaline core substituted with a 4-methoxyphenylsulfonyl group at position 1 and a 4-methylbenzyl group at position 2. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-9-18(10-8-17)15-27-16-28(32(29,30)20-13-11-19(31-2)12-14-20)24-23(27)25-21-5-3-4-6-22(21)26-24/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIIMOHHNFTXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a quinoxaline core substituted with a methoxyphenyl sulfonyl group and a methylbenzyl moiety. This unique arrangement is believed to contribute to its biological effectiveness. The presence of electron-donating and electron-withdrawing groups can significantly influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain quinoxaline compounds exhibit significant inhibitory effects against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives with specific substitutions can achieve up to 100% inhibition of Mycobacterium tuberculosis growth .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Pathogen Targeted | Inhibition Percentage |
|---|---|---|
| 7-Chloro-3-(p-substituted)-phenylaminoquinoxaline-2-carbonitrile | M. tuberculosis | 99-100% |
| 6,7-Dichloro-2-ethoxycarbonyl-3-methylquinoxaline | Various bacteria | Significant |
Antiviral Activity
Quinoxalines have also shown promise in antiviral applications. A study highlighted that certain derivatives were effective against herpes simplex virus (HSV), cytomegalovirus, and varicella-zoster virus in tissue cultures . The mechanism involves interference with viral replication processes.
Anticancer Activity
The anticancer potential of quinoxaline derivatives is notable. Compounds such as those mentioned in research have demonstrated significant cytotoxic effects against various cancer cell lines. For example, specific derivatives exhibited mean growth inhibition (GI50) values ranging from 0.15 mM to 1.02 mM across different cancer types .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cancer Type | GI50 (mM) |
|---|---|---|
| 2-Benzoyl-6,7-dichloro-3-trifluoromethyl-quinoxaline | Breast cancer | 0.42 |
| 2-(2,2-dimethylpropanoyl)-3-trifluoromethyl-quinoxaline | Lung cancer | 0.15 |
The biological activity of quinoxalines often involves multiple mechanisms:
- DNA Intercalation : Some quinoxalines can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Several derivatives act as inhibitors of key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Certain compounds may interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluating the effectiveness of a specific quinoxaline derivative against resistant strains of bacteria showed promising results, reducing infection rates significantly compared to standard treatments.
- Antiviral Efficacy Against HSV : In vitro studies demonstrated that a derivative inhibited HSV replication in a dose-dependent manner, suggesting potential for therapeutic use in treating viral infections.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[4,5-b]quinoxaline scaffold is highly modifiable. Key structural variations among analogs include:
*Note: Molecular weight calculated based on formula C₂₅H₂₂N₄O₃S.
Key Observations:
- Substituent Position and Electronic Effects: Electron-withdrawing sulfonyl groups (e.g., 4-Cl-PhSO₂ in ) enhance metabolic stability but may reduce solubility.
- Biological Activity Trends: Chlorophenyl and trifluoromethyl substituents (as in ) are associated with receptor-binding applications (e.g., GLP1R in ). Benzo[g]quinoxaline derivatives (e.g., ) show anticancer activity, suggesting the core’s relevance in cytotoxic mechanisms.
Pharmacological and Analytical Insights
- Anticancer Potential: Analogues like 2-(4-chlorophenyl)benzo[g]quinoxaline inhibit cancer cell proliferation (IC₅₀ ~3.12 µg/mL in MABA assays) .
- Antitubercular Activity : Imidazo[4,5-b]pyridine derivatives exhibit MIC values of 3.12 µg/mL against M. tuberculosis .
- GLP1R Modulation : Sulfonyl-substituted analogs (e.g., ) are explored for diabetes due to their interaction with glucagon-like peptide-1 receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
